molecular formula C12H10O4 B1617625 [1,1'-biphenyl]-3,3',5,5'-tetraol CAS No. 531-02-2

[1,1'-biphenyl]-3,3',5,5'-tetraol

Cat. No.: B1617625
CAS No.: 531-02-2
M. Wt: 218.2 g/mol
InChI Key: VZLUGGCFYPMLMI-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-3,3’,5,5’-tetraol is an organic compound consisting of two benzene rings connected by a single bond, with four hydroxyl groups attached at the 3, 3’, 5, and 5’ positions. This compound is a derivative of biphenyl, which is known for its applications in various fields such as organic synthesis, materials science, and pharmaceuticals.

Scientific Research Applications

[1,1’-Biphenyl]-3,3’,5,5’-tetraol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Safety and Hazards

Biphenyl is considered hazardous by the 2012 OSHA Hazard Communication Standard . It’s important to handle it with appropriate safety measures.

Future Directions

The future directions of research on biphenyl and related compounds would depend on the specific area of interest. For instance, in the field of optoelectronics, there’s interest in developing new hybrid organic-perovskite materials for high-performance LEDs and solar cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-biphenyl]-3,3’,5,5’-tetraol typically involves the hydroxylation of biphenyl derivatives. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction, followed by hydroxylation. The reaction conditions often include the use of palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran (THF) and water .

Industrial Production Methods

Industrial production of [1,1’-biphenyl]-3,3’,5,5’-tetraol may involve large-scale catalytic processes that ensure high yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to meet the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

[1,1’-Biphenyl]-3,3’,5,5’-tetraol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form biphenyl derivatives with fewer hydroxyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under various conditions.

Major Products

The major products formed from these reactions include quinones, partially reduced biphenyl derivatives, and substituted biphenyl compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,1’-Biphenyl]-3,3’,5,5’-tetraol is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-(3,5-dihydroxyphenyl)benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c13-9-1-7(2-10(14)5-9)8-3-11(15)6-12(16)4-8/h1-6,13-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZLUGGCFYPMLMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)O)C2=CC(=CC(=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0060195
Record name [1,1'-Biphenyl]-3,3',5,5'-tetrol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

531-02-2
Record name [1,1′-Biphenyl]-3,3′,5,5′-tetrol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=531-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diresorcinol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1,1'-Biphenyl]-3,3',5,5'-tetrol
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Record name [1,1'-Biphenyl]-3,3',5,5'-tetrol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,1'-biphenyl]-3,3',5,5'-tetraol
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Record name DIRESORCINOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural features of diresorcinol and its derivatives?

A1: Diresorcinol, also known as [1,1'-Biphenyl]-3,3',5,5'-tetrol, possesses a biphenyl core structure with two resorcinol moieties attached at the 1 and 1' positions. This results in four hydroxyl groups, two on each resorcinol ring, which are key to its chemical reactivity and ability to form hydrogen bonds. [, , , ] Derivatives often involve modifications to these hydroxyl groups, such as alkylation or esterification, impacting their physicochemical properties and biological activities. [, , ] For example, the introduction of bulky iodine atoms in hexaiodinated derivatives leads to steric hindrance, forcing the two aromatic rings into a nearly perpendicular conformation. []

Q2: How is diresorcinol used in the synthesis of other compounds, particularly bioactive prenylated diresorcinols?

A2: Diresorcinol serves as a crucial building block in the synthesis of biologically active prenylated diresorcinols. [] These compounds exhibit a range of activities, including cytotoxic, antibacterial, and antifungal properties. [, ] Microwave-assisted copper catalysis provides an efficient and environmentally friendly method for cross-coupling diresorcinol with ortho-prenylated phenols and aryl halides. [] This method offers several advantages, such as operational simplicity, rapid heating, shorter reaction times, and higher chemical yields, making it a preferred route for synthesizing these compounds. []

Q3: Can diresorcinol act as a ligand in metal complexes, and if so, how does this influence their properties?

A3: Yes, diresorcinol can function as a hydrogen-bond donor in metal complexes. [] For example, in a complex formed with [PtII(bph)(CN)2]2- (bph = biphenyl-2,2'-diyl), diresorcinol forms hydrogen bonds with both the nitrogen atoms of the cyanide ligands and directly with the platinum center. [] This interaction influences the photoluminescent properties of the complex, causing a noticeable redshift in the emission compared to the complex without diresorcinol. [] This effect is attributed to the direct interaction of the phenol group with the platinum-biphenyl orbital system, altering the charge transfer processes within the complex. []

Q4: Are there any known applications of diresorcinol derivatives in analytical chemistry?

A4: Yes, derivatives of diresorcinol, specifically 4,4′-oxalylbis(hydrazonomethyl)diresorcinol, have shown potential as fluorescent probes for detecting trace amounts of metal ions like aluminum (AlIII) and indium (InIII). [] This compound forms fluorescent complexes with these metal ions, allowing for their detection at very low concentrations. [] This property makes it suitable for applications requiring high sensitivity, such as environmental monitoring and material analysis.

Q5: How does the prenylation of diresorcinols impact their biological activity, particularly in the context of bacterial quorum sensing?

A5: Prenylated diresorcinols have demonstrated significant inhibitory activity against bacterial quorum sensing, a cell-to-cell communication mechanism bacteria use to regulate gene expression in response to population density. [] Compounds like those isolated from the freshwater fungus Helotiales sp., exhibit potent quorum sensing inhibition in methicillin-resistant Staphylococcus aureus (MRSA). [] This suggests their potential as leads for developing new anti-virulence therapeutics, offering an alternative approach to combat antibiotic resistance by disrupting bacterial communication and virulence factor production. []

Q6: What is the role of diresorcinol in solid-state catalysis, and how does its structure contribute to this activity?

A6: Diresorcinol derivatives, like 5,5′-(9,10-Anthracenediyl)diresorcinol, demonstrate remarkable catalytic activity in solid-state reactions. [] This particular derivative promotes the stereoselective intramolecular ene reaction of citronellal within its microporous crystal structure. [] The well-defined hydrogen-bonding network and confined environment within the crystal lattice contribute to the observed selectivity and efficiency of the reaction. [] This highlights the potential of utilizing diresorcinol-based materials as heterogeneous catalysts in organic synthesis.

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